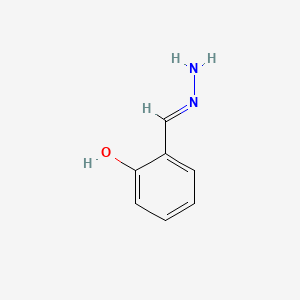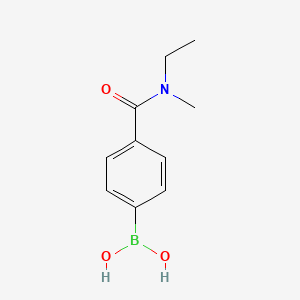
4-(エチル(メチル)カルバモイル)フェニルボロン酸
概要
説明
“(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCCN(C(C1=CC=C(B(O)O)C=C1)=O)C . The InChI key is AWXVNEUNYSIXAD-UHFFFAOYSA-N .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
It is known that the pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Action Environment
The action, efficacy, and stability of 4-(Ethyl(methyl)carbamoyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of reactions involving boronic acids . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .
実験室実験の利点と制限
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid has a number of advantages and limitations when it comes to lab experiments. One of the major advantages is that the molecule is relatively easy to synthesize and can be used in a variety of reactions. Additionally, the molecule is chiral, which allows for the production of chiral products. However, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is also limited in its application, as it cannot be used in certain reactions and its effects on the human body are still unknown.
将来の方向性
There are a number of potential future directions for the research and development of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid. One potential direction is to further study the biochemical and physiological effects of the molecule, as well as its effects on the human body. Additionally, further research could be done on the synthesis methods of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid, as well as its applications in various industries. Finally, further research could be done on the mechanism of action of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid, as well as its potential uses as a catalyst in various reactions.
科学的研究の応用
医薬品研究
4-(エチル(メチル)カルバモイル)フェニルボロン酸を含むボロン酸とそのエステルは、新薬設計のための重要な化合物と考えられています . これらの化合物は、特に中性子捕捉療法のためのホウ素担体として適しています .
薬物送達デバイス
ボロン酸とそのエステルの水に対する安定性は、これらの化合物を薬理学的目的に使用する際に重要な要素です . 4-(エチル(メチル)カルバモイル)フェニルボロン酸を含む可能性のある、一部のフェニルボロン酸ピナコールエステルの加水分解は、生理的pHで著しく加速されます .
縮合反応
この化合物は、ポリスチレンラテックス表面の安定剤鎖との縮合反応に関与することができます .
鈴木カップリング反応
4-(エチル(メチル)カルバモイル)フェニルボロン酸は、鈴木カップリング反応に使用できます 。これは、有機合成で広く使用されている、パラジウム触媒クロスカップリング反応の一種です。
エステル化
この化合物は、エステル化反応に使用できます 。これは、エステルを生成する化学反応であり、新しい化合物を生成するために使用されます。
ポリビニルアミンの誘導化
4-(エチル(メチル)カルバモイル)フェニルボロン酸は、ポリビニルアミンの誘導化に使用できます 。これは、目的の性質を持つ誘導体を生成するために、化合物を化学的に修飾するプロセスです。
同位体標識水銀の合成
この化合物は、同位体標識水銀の合成に使用できます 。これは、さまざまな科学研究アプリケーションで使用できます。
ドーパミン検出のためのポリ-SiNWの官能化
4-(エチル(メチル)カルバモイル)フェニルボロン酸は、ドーパミン検出のためのポリ-SiNW(ポリシリコンナノワイヤー)の官能化に使用できます 。ドーパミンは、脳と体にいくつかの重要な役割を果たす神経伝達物質です。
Safety and Hazards
生化学分析
Biochemical Properties
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable tools in the study of enzyme activity. This compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes with their active sites. The nature of these interactions involves the formation of a boronate ester, which can effectively block the enzyme’s catalytic function .
Cellular Effects
The effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with nucleophilic groups on enzymes, forming boronate esters that inhibit enzyme activity. This inhibition can lead to changes in cellular processes such as signal transduction, gene expression, and metabolism. The compound’s ability to form reversible covalent bonds allows for precise control over its inhibitory effects, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term studies have shown that (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can have sustained effects on cellular function, with some degradation products potentially influencing cellular processes .
Dosage Effects in Animal Models
The effects of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function. Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways. For example, it can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, leading to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular respiration. The precise localization of (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is essential for its role in regulating cellular processes .
特性
IUPAC Name |
[4-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-4-6-9(7-5-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVNEUNYSIXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657432 | |
| Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-04-9 | |
| Record name | B-[4-[(Ethylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


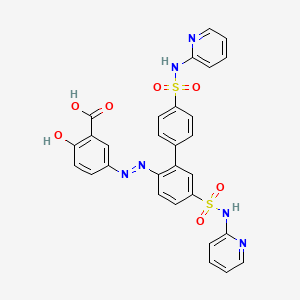
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
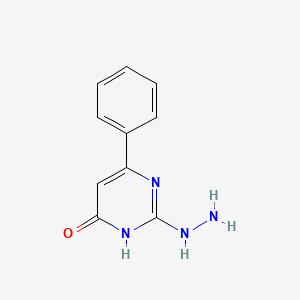
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
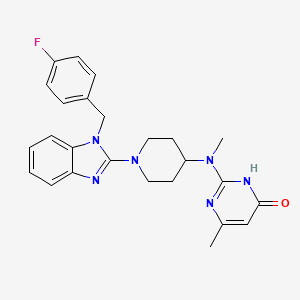
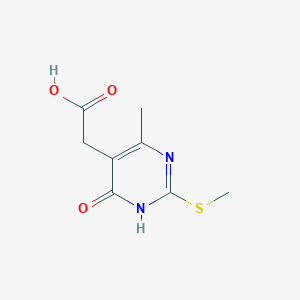
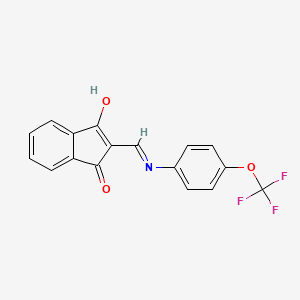
![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

